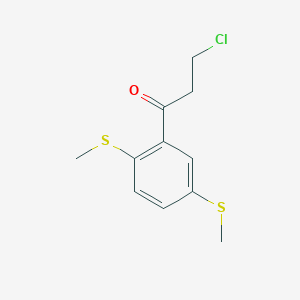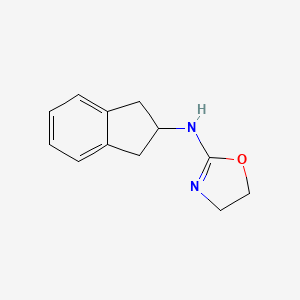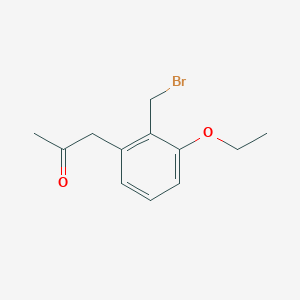![molecular formula C11H8ClN5 B14066184 4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form 4-chloro-3-nitrophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. Subsequent reactions with guanidine or its derivatives lead to the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxides, and reduced amines or alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent by inhibiting cyclin-dependent kinases (CDKs) and other molecular targets.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the inhibition of specific enzymes and molecular pathways. For instance, it acts as a cyclin-dependent kinase (CDK) inhibitor, which leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminopyrazolo[3,4-d]pyrimidine
- 1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Amine
- Pyrazolo[3,4-d]pyrimidine derivatives with various substituents
Uniqueness
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H8ClN5 |
|---|---|
Peso molecular |
245.67 g/mol |
Nombre IUPAC |
4-chloro-3-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C11H8ClN5/c12-9-7-8(6-4-2-1-3-5-6)16-17-10(7)15-11(13)14-9/h1-5H,(H3,13,14,15,16,17) |
Clave InChI |
FYBBSLFJNIOTQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=NN2)N=C(N=C3Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)





